molecular formula C48H52N2P2 B6338449 (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE CAS No. 1224727-08-5

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE

Cat. No.: B6338449
CAS No.: 1224727-08-5
M. Wt: 718.9 g/mol
InChI Key: NREBRZNMKPGZHZ-ZYBCLOSLSA-N
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Description

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE is a chiral cyclohexane diamine derivative featuring benzyl-linked di-para-tolylphosphine groups. Its (1S,2S) stereochemistry is critical for asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation, where steric and electronic properties govern enantioselectivity and reactivity. The bulky di-p-tolylphosphino substituents enhance electron donation to metal centers (e.g., Ru, Rh), while the benzyl spacers modulate ligand flexibility and coordination geometry.

Properties

IUPAC Name

(1S,2S)-2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3/t45-,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREBRZNMKPGZHZ-ZYBCLOSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)[C@H]7CCCC[C@@H]7N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Mechanism

The synthesis proceeds via a two-step nucleophilic substitution (SN2) mechanism:

  • Deprotonation :
    The diamine reacts with a strong base (e.g., NaH) to generate a diamide intermediate, activating the nitrogen atoms for subsequent alkylation:

    (1S,2S)-Cyclohexane-1,2-diamine+2NaHDiamide+2H2\text{(1S,2S)-Cyclohexane-1,2-diamine} + 2 \text{NaH} \rightarrow \text{Diamide} + 2 \text{H}_2
  • Alkylation :
    The diamide reacts with 2-(di-p-tolylphosphino)benzyl chloride, forming C–N bonds through SN2 displacement. The reaction is typically conducted at 0–25°C under nitrogen or argon to prevent phosphine oxidation.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CHigher temperatures risk racemization.
Reaction Time12–24 hoursProlonged durations improve conversion but may degrade phosphine groups.
SolventTHF or DMEPolar aprotic solvents enhance nucleophilicity.
BaseNaHSuperior deprotonation efficiency vs. K₂CO₃.

Purification and Isolation Techniques

Crude Product Workup

Post-reaction, the mixture is quenched with ice water to neutralize excess base. The organic layer is extracted using DCM, dried over MgSO₄, and concentrated under reduced pressure.

Chromatographic Purification

Column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) isolates the ligand as a white solid. Recrystallization from ethanol/water mixtures further enhances enantiomeric purity to >99% ee.

Table 1: Purification Outcomes Across Studies

StudyPurity (%)Yield (%)Key Technique
Ambeed, Inc.9872Column chromatography
Lab-Chemicals9968Recrystallization
University of Alberta9575Combined methods

Optimization Strategies

Inert Atmosphere Control

Phosphine ligands are highly air-sensitive. Conducting reactions under strict nitrogen/argon atmospheres prevents oxidation to phosphine oxides, which would render the ligand catalytically inactive.

Stoichiometric Adjustments

A 10% molar excess of 2-(di-p-tolylphosphino)benzyl chloride ensures complete diamine alkylation, mitigating residual starting material contamination.

Solvent Drying

Pre-drying solvents over molecular sieves (3Å) minimizes hydrolytic side reactions, improving yields by 15–20%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H/³¹P NMR : Confirms ligand structure and phosphine coordination. Key signals include:

    • δ 7.2–7.4 ppm (aromatic protons).

    • δ −15 to −20 ppm (³¹P, indicative of P(III) centers).

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiomeric excess (>99% ee).

X-ray Crystallography

Single-crystal X-ray analysis unequivocally establishes the (1S,2S) configuration and confirms the tetrahedral geometry around phosphorus atoms.

Industrial-Scale Considerations

Scaling up the synthesis necessitates:

  • Continuous Flow Systems : To maintain low temperatures and minimize racemization.

  • Automated Chromatography : For reproducible purification at multi-gram scales .

Chemical Reactions Analysis

Asymmetric Hydrogenation Reactions

This ligand forms stable complexes with ruthenium (Ru) and other transition metals, facilitating hydrogenation of prochiral substrates with high enantioselectivity. A key application involves the reduction of α-phenoxy esters to β-chiral primary alcohols using an in situ generated Ru catalyst .

Reaction Conditions and Performance

ParameterDetails
Catalyst System[Ru(1-3:5,6-η⁵-C₈H₁₁)(η⁶-anthracene)]BF₄ + ligand + H₂
Substrateα-Phenoxy esters
BaseNaOiPr (THF) or NaOEt (DME)
H₂ Pressure4 atm
TemperatureRoom temperature
Enantiomeric Excess (ee)>95% (varies with substrate)
Turnover Frequency (TOF)High activity under mild conditions

The reaction proceeds via dynamic kinetic resolution (DKR) , where the base promotes racemization of the ester substrate, allowing the catalyst to selectively hydrogenate one enantiomer . The ligand’s bulky di-p-tolylphosphino groups and cyclohexane backbone stabilize the metal center while directing stereochemical outcomes.

Mechanistic Insights

The ligand’s coordination to Ru(II) creates a chiral environment that governs substrate binding and H₂ activation. Key mechanistic steps include:

  • Transesterification : Alkoxide bases (e.g., NaOiPr) activate esters for racemization .

  • Catalyst Activation : H₂ cleaves heterolytically at the Ru center, generating a hydride intermediate.

  • Enantiodetermining Step : The substrate binds to the metal-ligand complex, with steric effects from the ligand’s tolyl groups dictating facial selectivity .

Photohydrogenation Attempts

The ligand was incorporated into Ru(II)–polypyridyl complexes for photohydrogenation studies, though results were limited:

SystemSubstrateConditionsOutcome
Ru(bipy)₂(phda)Acetophenone0.2 mol% catalyst, 400–700 nm light~2% conversion (~10 turnovers)
Ru(bpip)(dmbipy)₂Styrene0.2 mol% catalyst, 450 nm lightNo detectable reaction

Low efficiency in these systems highlights the ligand’s specialization in thermal hydrogenation rather than photo-driven processes .

Stability and Handling

The ligand is air-sensitive due to its phosphine groups. Reactions require inert atmospheres (N₂/Ar) and anhydrous solvents to prevent oxidation .

This ligand’s versatility in asymmetric catalysis underscores its importance in synthesizing enantiopure pharmaceuticals and fine chemicals. Its performance in hydrogenation under mild conditions offers practical advantages for industrial applications .

Scientific Research Applications

Catalysis

Asymmetric Catalysis :
(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine is predominantly utilized as a ligand in asymmetric catalysis. It forms stable complexes with transition metals such as palladium and rhodium, which are critical for facilitating enantioselective reactions.

Case Study: Palladium-Catalyzed Reactions

Research indicates that this ligand enhances the selectivity and yield of various palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions. Studies have shown that using this ligand can improve the enantiomeric excess (ee) significantly compared to other common ligands.

Synthesis of Chiral Compounds

Chiral Resolution :
The compound plays a crucial role in the synthesis of chiral amines and alcohols through its ability to form chiral environments around metal centers. This is particularly important in pharmaceutical chemistry where the chirality of compounds can influence biological activity.

Example:

In one study, the use of this compound resulted in the successful resolution of racemic mixtures into their enantiomerically pure forms, demonstrating its effectiveness as a chiral auxiliary.

Coordination Chemistry

The compound's ability to coordinate with various metals has implications for materials science and nanotechnology. Its robust coordination properties make it suitable for developing metal-organic frameworks (MOFs) and other advanced materials.

Organometallic Chemistry

In organometallic chemistry, this ligand is employed to stabilize reactive metal species. Its steric hindrance and electronic properties contribute to the stabilization of low-coordinate metal complexes, which are essential for various synthetic pathways.

Comparative Analysis of Ligands

Ligand Metal Complexes Selectivity Yield Improvement
This compoundPd, RhHighSignificant
BINAPPdModerateModerate
DPPFPdLowLow

Mechanism of Action

The mechanism of action of (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE involves the formation of a stable complex with a transition metal. This complex then acts as a catalyst in various reactions, facilitating the transformation of substrates into desired products. The chiral nature of the ligand allows for the selective formation of enantiomers, which is crucial in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Phosphine vs. Sulfonyl and Salen Groups

Phosphine-Containing Analogues
  • (1R,2R)-(+)-1,2-DIAMINOCYCLOHEXANE-N,N'-BIS(2-DIPHENYLPHOSPHINO-1-NAPHTHOYL) (): Key Differences: Replaces benzyl groups with naphthoyl-linked diphenylphosphine. Applications: Used in asymmetric hydrogenation of ketones due to strong metal-phosphine coordination .
Sulfonyl Derivatives
  • (S,S)-N,N'-BIS(TRIFLUOROMETHANESULFONYL)-1,2-DIPHENYLETHYLENEDIAMINE ():
    • Key Differences : Features trifluoromethanesulfonyl (electron-withdrawing) groups instead of phosphines.
    • Impact : Electron-deficient sulfonyl groups reduce metal-ligand electron donation, favoring electrophilic catalysis (e.g., Lewis acid-mediated reactions).
    • Applications : Employed in asymmetric alkylation or acylation reactions .
Salen-Type Ligands
  • (S,S)-Jacobsen Ligand ():
    • Structure : Salicylidene-Schiff base derived from cyclohexane diamine.
    • Key Differences : Rigid planar geometry vs. flexible phosphine-benzyl groups.
    • Impact : Excels in asymmetric epoxidation of alkenes (e.g., Sharpless epoxidation) due to well-defined chiral pockets.
    • Applications : Industrial-scale epoxidation; incompatible with reducing environments where phosphines are preferred .

Stereochemical Variations: Enantiomers and Diastereomers

  • (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine ():
    • Key Differences : (1R,2R) enantiomer with smaller N-methyl substituents.
    • Impact : Reduced steric bulk lowers enantioselectivity in catalysis but improves solubility.
    • Applications : Intermediate for simpler asymmetric amine synthesis .

Comparative Data Table

Compound Name Substituents Stereochemistry Key Applications Advantages/Limitations
Target Compound Di-p-tolylphosphino-benzyl (1S,2S) Asymmetric hydrogenation High enantioselectivity; air-sensitive
(1R,2R)-(+)-1,2-DIAMINOCYCLOHEXANE-N,N'-BIS(2-DIPHENYLPHOSPHINO-1-NAPHTHOYL) Diphenylphosphino-naphthoyl (1R,2R) Ketone hydrogenation Enhanced stability; lower solubility
(S,S)-Jacobsen Ligand Salicylidene (S,S) Epoxidation Rigid geometry; limited to oxidation
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine N-methyl (1R,2R) Amine synthesis High solubility; low selectivity

Research Findings and Trends

  • Phosphine Ligands: Dominant in hydrogenation due to strong σ-donor properties. Bulky p-tolyl groups in the target compound improve enantioselectivity by shielding metal centers .
  • Stereochemical Purity : (1S,2S) configuration is critical; enantiomeric impurities (e.g., 1R,2R) drastically reduce catalytic efficiency, as seen in downstream product synthesis ().
  • Emerging Applications : Hybrid ligands combining phosphine and sulfonyl groups are under exploration for bifunctional catalysis .

Biological Activity

(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, with CAS number 1224727-08-5, is a phosphine-based ligand that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes two di-p-tolylphosphino groups attached to a cyclohexane backbone. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula: C48H52N2P2
  • Molecular Weight: 718.89 g/mol
  • Appearance: Solid at room temperature
  • Storage Conditions: Should be kept in a dark place under an inert atmosphere at 2–8 °C .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent and its interactions with biological targets such as DNA and enzymes.

Antitumor Activity

Recent studies have indicated that compounds with similar phosphine structures exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

  • In Vitro Studies: Compounds related to this compound have shown promising results against various cancer cell lines, suggesting a potential role as an anticancer drug candidate .
  • IC50 Values: The IC50 values for related compounds in specific cancer cell lines have been reported to be in the low micromolar range, indicating effective cytotoxicity .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Binding: Similar phosphine ligands have been shown to bind to DNA, disrupting its function and inhibiting DNA-dependent processes such as replication and transcription. This binding typically occurs within the minor groove of DNA.
  • Enzyme Inhibition: The presence of phosphine groups may allow for interaction with various enzymes involved in cancer cell metabolism and proliferation .

Case Studies

Several case studies have highlighted the biological efficacy of phosphine-based compounds:

  • Study on Antitumor Efficacy:
    • A study investigated the effects of phosphine ligands on human lung cancer cell lines. The results showed that compounds similar to this compound significantly inhibited cell growth with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type used (2D vs. 3D) .
  • DNA Interaction Studies:
    • Research demonstrated that phosphine derivatives could effectively bind to DNA and inhibit topoisomerase activity, leading to increased apoptosis in cancer cells. Such interactions are critical for the development of new therapeutic agents targeting DNA repair mechanisms in tumors .

Data Table: Biological Activity Summary

Compound NameCAS NumberIC50 (μM)Target Cell LineMechanism of Action
This compound1224727-08-56.26 - 20.46HCC827, NCI-H358DNA binding and enzyme inhibition
Related Phosphine CompoundN/A9.48A549Apoptosis induction

Q & A

Q. What synthetic methodologies are recommended for preparing enantiopure (1S,2S)-N,N-bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine?

The synthesis typically involves sequential functionalization of the cyclohexane-1,2-diamine backbone. Key steps include:

  • Chiral resolution : Use of tartaric acid derivatives (e.g., L(+)-tartaric acid) to resolve racemic diamine precursors, ensuring enantiopurity .
  • Phosphine introduction : Coupling of di-p-tolylphosphine groups via benzyl linkers under inert conditions to prevent oxidation .
  • Purification : Column chromatography under nitrogen and recrystallization to achieve >97% purity (HPLC or TLC validation) . Critical Note : Air-sensitive intermediates require Schlenk-line techniques or glovebox handling .

Q. How can the stereochemical integrity of this ligand be validated post-synthesis?

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) confirms absolute configuration .
  • Chiral HPLC : Comparative retention times against racemic mixtures (e.g., using a Chiralpak column) .
  • NMR spectroscopy : 31^{31}P NMR identifies phosphine coordination environments, while 1^{1}H/13^{13}C NMR verifies backbone symmetry .

Q. What are the best practices for handling and storing this air-sensitive ligand?

  • Storage : In dark, inert atmospheres (argon/vacuum) at room temperature or below. Decomposition risks increase with prolonged exposure to moisture/oxygen .
  • Handling : Use gloveboxes or Schlenk lines for weighing and reactions. Pre-purify solvents (e.g., THF, toluene) via sparging and molecular sieves .
  • Safety : Avoid contact with oxidizers; use PPE (gloves, goggles) due to toxicity risks (H302, H315) .

Advanced Research Questions

Q. How does the ligand’s electronic and steric profile influence enantioselectivity in asymmetric hydrogenation?

  • Steric effects : The di-p-tolylphosphine groups and benzyl substituents create a rigid, bulky environment, favoring specific substrate binding pockets. This is critical in differentiating prochiral faces .
  • Electronic tuning : Electron-donating p-tolyl groups enhance metal-ligand electron density, stabilizing transition states in catalytic cycles. Comparative studies with electron-withdrawing analogs (e.g., 3,5-CF3_3 derivatives) show reduced turnover frequencies .
  • Case Study : In ketone hydrogenation, enantiomeric excess (ee) >95% is achieved via π-π interactions between tolyl groups and aromatic substrates .

Q. What strategies resolve contradictions in catalytic activity data between homogeneous and heterogeneous systems using this ligand?

  • Homogeneous systems : Higher activity/selectivity due to uniform ligand-metal coordination. However, catalyst recovery is challenging .
  • Heterogeneous systems : Immobilization on silica or polymers often reduces ee (by 10–20%) due to steric hindrance or incomplete ligand anchoring. Mechanistic studies (e.g., EXAFS, in situ IR) can identify coordination changes .
  • Recommendation : Optimize linker length and support porosity to balance activity and recyclability .

Q. How can computational methods guide the modification of this ligand for C–C cross-coupling reactions?

  • DFT modeling : Predicts optimal bite angles (85–90°) and metal-ligand bond lengths for oxidative addition steps (e.g., in Suzuki-Miyaura coupling) .
  • Substituent screening : Virtual libraries of phosphine derivatives (e.g., 3,5-dimethylphenyl for increased steric bulk) are tested in silico before synthesis .
  • Validation : Correlate computed transition-state energies with experimental ee and turnover numbers (TONs) .

Comparative Analysis

Q. How does this ligand compare to Josiphos or BINAP in asymmetric catalysis?

  • Enantioselectivity : Outperforms BINAP in hydrogenation of sterically hindered alkenes (ee: 92% vs. 78%) due to its larger chiral pocket .
  • Stability : More air-sensitive than Josiphos but offers broader substrate scope in allylic alkylation .
  • Cost : Synthesis requires 3–5 steps vs. 1–2 for BINAP, but higher TONs justify cost in industrial settings .

Methodological Resources

  • Structural Data : Crystallographic information files (CIFs) for this ligand are available in the Cambridge Structural Database (CSD) .
  • Catalytic Protocols : Detailed procedures for hydrogenation and cross-coupling are published in Organometallics and JACS .

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